1-(4-Chloro-3-fluoro-5-methoxyphenyl)piperidin-4-one
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Overview
Description
1-(4-Chloro-3-fluoro-5-methoxyphenyl)piperidin-4-one is a chemical compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidin-4-one core substituted with a 4-chloro-3-fluoro-5-methoxyphenyl group
Preparation Methods
The synthesis of 1-(4-Chloro-3-fluoro-5-methoxyphenyl)piperidin-4-one can be achieved through several synthetic routes. One common method involves the reaction of 4-chloro-3-fluoro-5-methoxybenzaldehyde with piperidine in the presence of a suitable catalyst. The reaction conditions typically include a solvent such as ethanol or methanol and a temperature range of 60-80°C. Industrial production methods may involve optimization of reaction parameters to enhance yield and purity .
Chemical Reactions Analysis
1-(4-Chloro-3-fluoro-5-methoxyphenyl)piperidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohol derivatives.
Common reagents and conditions for these reactions include solvents like dichloromethane or tetrahydrofuran and temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(4-Chloro-3-fluoro-5-methoxyphenyl)piperidin-4-one has found applications in various scientific research fields:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-Chloro-3-fluoro-5-methoxyphenyl)piperidin-4-one involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to alterations in cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
1-(4-Chloro-3-fluoro-5-methoxyphenyl)piperidin-4-one can be compared with other similar compounds such as:
1-(4-Chloro-3-methoxyphenyl)piperidin-4-one: Similar structure but lacks the fluoro group, which may affect its chemical reactivity and biological activity.
1-(4-Fluoro-3-methoxyphenyl)piperidin-4-one:
The presence of both chloro and fluoro groups in this compound makes it unique and potentially more versatile in various applications.
Properties
Molecular Formula |
C12H13ClFNO2 |
---|---|
Molecular Weight |
257.69 g/mol |
IUPAC Name |
1-(4-chloro-3-fluoro-5-methoxyphenyl)piperidin-4-one |
InChI |
InChI=1S/C12H13ClFNO2/c1-17-11-7-8(6-10(14)12(11)13)15-4-2-9(16)3-5-15/h6-7H,2-5H2,1H3 |
InChI Key |
DSQZBEXEKZYQNA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC(=C1)N2CCC(=O)CC2)F)Cl |
Origin of Product |
United States |
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